molecular formula C9H10O2 B051852 p-Tolylacetic acid CAS No. 622-47-9

p-Tolylacetic acid

Cat. No. B051852
CAS RN: 622-47-9
M. Wt: 150.17 g/mol
InChI Key: GXXXUZIRGXYDFP-UHFFFAOYSA-N
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Patent
US06858622B2

Procedure details

450 g (3 mol) of 4-methylphenyl-acetic acid (Aldrich), 1.13 l (12 mol) of tert-butanol and 90 g (0.74 mol) of 4-(N,N-dimethylamino)pyridine are dissolved in 2 l of dichloromethane. After addition of 680 g (3.3 mol of dicyclohexylcarbodiimide, dissolved in 400 ml of dichloromethane, the mixture is stirred at 25° C. for 20 h, the precipitated urea is filtered off with suction and flashed with 200 ml of dichloromethane, and the organic phase is washed twice each with 500 ml of 2 M hydrochloric acid and water. The organic phase is concentrated and distilled.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
1.13 L
Type
reactant
Reaction Step One
Quantity
90 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
3.3 mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:12](O)([CH3:15])([CH3:14])[CH3:13].C1(N=C=NC2CCCCC2)CCCCC1>CN(C1C=CN=CC=1)C.ClCCl>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CC(=O)O
Name
Quantity
1.13 L
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
90 g
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.3 mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 25° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated urea is filtered off with suction
WASH
Type
WASH
Details
the organic phase is washed twice each with 500 ml of 2 M hydrochloric acid and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CC1=CC=C(C=C1)CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.